molecular formula C6H4O2S B1312126 Thiopheneglyoxal CAS No. 51445-63-7

Thiopheneglyoxal

Cat. No. B1312126
Key on ui cas rn: 51445-63-7
M. Wt: 140.16 g/mol
InChI Key: DBVGLIZLQMRBMY-UHFFFAOYSA-N
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Patent
US05210193

Procedure details

Al mixture of 27.5 g of selenium dioxide, 160 ml of dioxane and 5.5 ml of water was heated at 55° C. until solution was complete. A 31.54 g portion of 2-acetylthiophene was added and the mixture was refluxed for 4 hours, then cooled, filtered and evaporated under reduced pressure. The residue was distilled giving 24.5 g of 2-thiopheneglyoxylaldehyde.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[O:4]1[CH2:9][CH2:8][O:7]CC1.C([C:13]1[S:14][CH:15]=[CH:16][CH:17]=1)(=O)C>O>[S:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[C:8](=[O:7])[CH:9]=[O:4]

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
160 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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